molecular formula C17H24O2 B14684859 Phenol, (2-bornyl)methoxy- CAS No. 308084-76-6

Phenol, (2-bornyl)methoxy-

Cat. No.: B14684859
CAS No.: 308084-76-6
M. Wt: 260.4 g/mol
InChI Key: FDPFKODSGDDVCR-UHFFFAOYSA-N
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Description

Phenol, (2-bornyl)methoxy-, also known as 2-methoxyphenol, is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, where a methoxy group is attached to the phenol ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, (2-bornyl)methoxy- can be synthesized through several methods. One common method involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

C6H4(OH)2+(CH3O)2SO2C6H4(OH)(OCH3)+HO(CH3O)SO2\text{C}_6\text{H}_4(\text{OH})_2 + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{OCH}_3) + \text{HO}(\text{CH}_3\text{O})\text{SO}_2 C6​H4​(OH)2​+(CH3​O)2​SO2​→C6​H4​(OH)(OCH3​)+HO(CH3​O)SO2​

Industrial Production Methods

Industrial production of phenol, (2-bornyl)methoxy- typically involves the catalytic methylation of phenol using methanol. This process is carried out under high temperature and pressure conditions, with a catalyst such as aluminum oxide or zinc oxide to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Phenol, (2-bornyl)methoxy- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of phenol derivatives can be achieved using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group activates the aromatic ring towards electrophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Phenol, (2-bornyl)methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.

    Industry: Utilized in the production of fragrances, flavors, and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of phenol, (2-bornyl)methoxy- involves its interaction with biological molecules through its phenolic and methoxy groups. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.

Comparison with Similar Compounds

Phenol, (2-bornyl)methoxy- can be compared with other methoxyphenols such as:

    2-Methoxyphenol (Guaiacol): Similar structure but lacks the bornyl group.

    3-Methoxyphenol: Methoxy group is attached at the meta position.

    4-Methoxyphenol: Methoxy group is attached at the para position.

The presence of the bornyl group in phenol, (2-bornyl)methoxy- imparts unique properties, such as enhanced hydrophobicity and potential for specific biological interactions, distinguishing it from other methoxyphenols.

Properties

CAS No.

308084-76-6

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

2-methoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol

InChI

InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-14(18)15(9-11)19-4/h5-6,9,12-13,18H,7-8,10H2,1-4H3

InChI Key

FDPFKODSGDDVCR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)O)OC)C)C

Origin of Product

United States

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